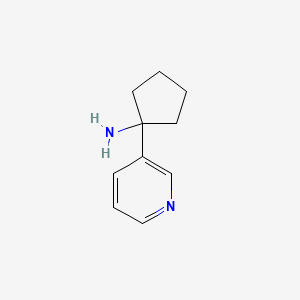

1-(Pyridin-3-yl)cyclopentanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10(5-1-2-6-10)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJDKYZYBMUSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization Strategies of 1 Pyridin 3 Yl Cyclopentanamine

Reactivity Profiles of Secondary Amine Functionalities

The chemical behavior of 1-(Pyridin-3-yl)cyclopentanamine is significantly influenced by the presence of its secondary amine group. This functional group, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom, possesses a lone pair of electrons, rendering it both basic and nucleophilic. uomustansiriyah.edu.iq The nucleophilicity of secondary amines is a key aspect of their reactivity, often making them stronger nucleophiles than primary amines due to the electron-donating nature of the additional alkyl group. masterorganicchemistry.com

This enhanced nucleophilicity allows the secondary amine of this compound to readily participate in a variety of chemical transformations. A common reaction involves nucleophilic substitution, where the amine attacks an electrophilic center, displacing a leaving group. researchgate.net For instance, reactions with alkyl halides can lead to the formation of tertiary amines.

Furthermore, the secondary amine can undergo acylation reactions with acyl chlorides or acid anhydrides to form amides. asiaresearchnews.com These reactions are fundamental in medicinal chemistry for the synthesis of diverse derivatives. The reactivity of the secondary amine is also evident in its ability to form salts with acids, a property stemming from its basicity. uomustansiriyah.edu.iq The specific reactivity of the secondary amine in this compound is influenced by the electronic properties of the attached pyridinyl and cyclopentyl groups.

A summary of the typical reactions of the secondary amine functionality is presented in the table below.

| Reaction Type | Reagent | Product Type |

| Nucleophilic Substitution | Alkyl Halide | Tertiary Amine |

| Acylation | Acyl Chloride/Anhydride | Amide |

| Salt Formation | Acid | Ammonium (B1175870) Salt |

Aromatic Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in this compound introduces a distinct set of reactive properties, primarily governed by the electron-withdrawing nature of the nitrogen atom within the aromatic system. This electronic characteristic deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions relative to the nitrogen. stackexchange.comgcwgandhinagar.com

Oxidation of the pyridine moiety typically occurs at the nitrogen atom to form a pyridine N-oxide. wikipedia.org This transformation can be achieved using peracids. wikipedia.org The resulting N-oxide exhibits altered reactivity, facilitating further functionalization. For instance, pyridine N-oxides can undergo photochemical rearrangement to introduce a hydroxyl group, with a notable selectivity for the C3-position under certain conditions. nih.govacs.org This method provides a route to 3-hydroxypyridine (B118123) derivatives. Additionally, microbial hydroxylation has been observed to convert 4-hydroxypyridine (B47283) to pyridine-3,4-diol, indicating enzymatic pathways for hydroxyl group introduction. nih.gov Direct oxidative C-H hydroxylation of pyridines is challenging due to their high oxidation potential, but the formation of N-oxides can circumvent this limitation. nih.govacs.org

The pyridine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts such as nickel, cobalt, or ruthenium at elevated temperatures leads to the complete reduction of the pyridine ring to a piperidine (B6355638) ring. wikipedia.orgresearchgate.net This process is slightly less energetic than the hydrogenation of benzene (B151609). wikipedia.org Milder reducing agents, like lithium aluminum hydride, can yield partially hydrogenated derivatives such as dihydropyridines. wikipedia.org Birch reduction has also been employed for the partial reduction of the pyridine ring in certain heterocyclic systems. nih.gov Furthermore, electrochemical methods are being explored for the hydrogenation of pyridine to piperidine under ambient conditions, offering a more sustainable approach. nih.gov In some specialized cases, the nitrogen atom can be completely removed from the pyridine ring using multimetallic hydride compounds under mild conditions. riken.jp

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2 and C4) to the nitrogen atom. stackexchange.comquora.com This is because the electronegative nitrogen atom can stabilize the anionic intermediate formed during the attack of a nucleophile at these positions. stackexchange.comquora.com Attack at the C3 position does not allow for this stabilization by the nitrogen. stackexchange.com Therefore, while the cyclopentanamine substituent is at the 3-position, any nucleophilic attack on the pyridine ring itself would preferentially occur at the 2-, 4-, or 6-positions if a suitable leaving group is present. The reaction often requires heating and is commonly seen with nucleophiles like amines. youtube.com The formation of pyridine N-oxides can further enhance the electrophilicity of the C2 and C4 carbons, facilitating nucleophilic attack. researchgate.net

Strategic Derivatization for Enhanced Academic Utility

Scaffold hopping is a medicinal chemistry strategy focused on discovering new, structurally distinct core structures (scaffolds) that maintain similar biological activity to a known active compound. acs.orgnih.gov This approach is valuable for generating novel intellectual property, improving pharmacokinetic properties, or overcoming metabolic liabilities of a lead compound. acs.orgrsc.org

For a molecule like this compound, scaffold hopping could involve replacing either the pyridine ring or the cyclopentyl amine moiety with other chemical groups that mimic their spatial and electronic features. The goal is to identify isofunctional molecules with different underlying skeletons. tandfonline.com Computational methods, particularly those based on pharmacophore models, are frequently employed to guide scaffold hopping efforts. tandfonline.com These methods identify the key interaction points (pharmacophore) required for biological activity and then search for novel scaffolds that can present these features in the correct orientation.

Examples of scaffold hopping strategies that could be applied to this compound include:

Heterocycle Replacement : The pyridine ring could be substituted with other five- or six-membered heterocyclic rings to explore different electronic distributions and hydrogen bonding capabilities. nih.gov

Ring Opening or Closure : The cyclopentyl ring could be opened to an acyclic analogue or replaced with a different carbocyclic or heterocyclic ring system. nih.gov

The table below outlines potential scaffold hopping strategies for this compound.

| Original Scaffold Moiety | Potential Replacement Scaffolds | Rationale |

| Pyridine | Phenyl, Thiophene, Pyrimidine, Imidazole | Alter electronics, hydrogen bonding, and metabolic stability. rsc.org |

| Cyclopentanamine | Piperidine, Pyrrolidine (B122466), Cyclohexylamine, Acyclic amines | Modify conformational rigidity, basicity, and lipophilicity. |

Combinatorial Chemistry in Library Generation

Combinatorial chemistry is a powerful set of techniques used to synthesize a large number of different but structurally related molecules, known as a chemical library, in a short amount of time. nih.govijpsonline.com This approach is instrumental in drug discovery for identifying hit and lead compounds through high-throughput screening. mdpi.com The generation of chemical libraries based on the this compound scaffold can be systematically achieved by employing methods like parallel synthesis on solid supports. mdpi.com

The core structure of this compound can be deconstructed into three primary building blocks, allowing for extensive diversification:

The Pyridine Ring: A variety of substituted pyridine precursors can be used.

The Cyclopentyl Core: Derived from cyclopentanone (B42830) or its derivatives.

The Amine Moiety: Can be introduced via reductive amination or other synthetic routes.

A common strategy for generating a library from this scaffold is solid-phase organic synthesis (SPOS). mdpi.com In a hypothetical solid-phase synthesis, a cyclopentanone derivative could be attached to a resin support. This resin-bound ketone can then react with a diverse set of pyridine-containing organometallic reagents (e.g., pyridyl lithium or Grignard reagents). Subsequent dehydration and reduction steps, followed by the introduction of the amine group, would yield the cyclopentanamine core. The final step involves cleaving the derivatized compounds from the resin. ijpsonline.com

Alternatively, a "split-pool" synthesis strategy can be employed to generate a massive "one-bead one-compound" (OBOC) library. nih.gov In this method, the solid support beads are divided into portions, each reacting with a different building block, and then recombined and split again for the next reaction step. This process leads to a vast number of unique compounds, each on a single bead. chemrxiv.org

The table below illustrates a hypothetical set of building blocks that could be used in a combinatorial synthesis to generate a library of this compound derivatives.

| Building Block Type | R1 (Pyridine Substituent) | R2 (Cyclopentyl Substituent) | R3 (Amine Substituent) |

| Example 1 | H | H | H |

| Example 2 | 6-Chloro | H | Acetyl |

| Example 3 | 6-Methoxy | 2-Methyl | Benzyl |

| Example 4 | 5-Bromo | 3-Phenyl | Methylsulfonyl |

| Example 5 | 2-Methyl | H | Cyclopropylmethyl |

This interactive table demonstrates the potential for generating diverse structures by varying the substituents at key positions (R1, R2, and R3) on the core scaffold.

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. illinoisstate.edu By synthesizing and evaluating a series of analogues of a lead compound, researchers can identify the key structural features, or pharmacophores, responsible for its desired biological effects. rsc.org For this compound, analogue synthesis would focus on systematically modifying different parts of the molecule to probe their importance. researchgate.net

Key modifications for an SAR study on this scaffold would include:

Cycloalkyl Ring Modifications: The size and substitution pattern of the cycloalkyl ring can significantly impact the compound's conformational flexibility and lipophilicity. Analogues with cyclobutyl, cyclohexyl, or even acyclic alkyl chains in place of the cyclopentyl ring would provide valuable SAR data. Adding substituents to the cyclopentyl ring could explore steric and electronic effects on activity. rsc.org

Amine Group Derivatization: The primary amine is a key functional group that can be readily derivatized. frontiersin.org Synthesis of secondary and tertiary amines via N-alkylation or N-acylation allows for the exploration of how changes in basicity and hydrogen bonding capacity affect biological activity. For instance, converting the amine to an amide can eliminate a hydrogen bond donor site and introduce a carbonyl acceptor. mdpi.com

The findings from these synthetic efforts are typically compiled into an SAR table, which correlates structural changes with biological activity data (e.g., IC₅₀ values).

| Analogue | Modification from Parent Compound | Rationale for Synthesis |

| Analogue 1 | 1-(Pyridin-2-yl )cyclopentanamine | Investigate the importance of the nitrogen position in the pyridine ring. |

| Analogue 2 | 1-(Pyridin-3-yl)cyclohexan amine | Determine the effect of ring size on conformational preference and activity. |

| Analogue 3 | N-Acetyl -1-(pyridin-3-yl)cyclopentanamine | Evaluate the role of the primary amine's hydrogen bonding and basicity. |

| Analogue 4 | 1-(6-Chloropyridin-3-yl )cyclopentanamine | Probe the effect of an electron-withdrawing group on the pyridine ring. |

| Analogue 5 | N,N-Dimethyl -1-(pyridin-3-yl)cyclopentanamine | Assess the impact of a tertiary amine on activity and physicochemical properties. |

This interactive table outlines a focused set of analogues designed to systematically probe the structure-activity relationships of the this compound scaffold.

Through the strategic application of combinatorial chemistry and detailed SAR studies, the this compound scaffold can be effectively optimized, paving the way for the development of novel and potent therapeutic agents.

Computational Chemistry Investigations of 1 Pyridin 3 Yl Cyclopentanamine

Quantum Mechanical (QM) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to provide a detailed description of the electronic structure of a molecule. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. mdpi.com The process begins with geometry optimization, where the most stable three-dimensional arrangement of the atoms in 1-(Pyridin-3-yl)cyclopentanamine is determined by finding the minimum energy state on the potential energy surface. This is typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d) or higher, which defines the mathematical functions used to describe the electron orbitals. mdpi.comeurjchem.comuni-muenchen.de

The optimization yields key structural parameters, including the precise bond lengths, bond angles, and dihedral angles of the molecule's lowest-energy conformation. This would define the puckering of the cyclopentane (B165970) ring and the spatial orientation of the pyridine (B92270) ring relative to the cyclopentanamine moiety. While specific values for this molecule require a dedicated computational study, the optimized geometry is the foundation for all further electronic property calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.netphyschemres.org

The energy of the HOMO (EHOMO) is related to the ionization potential and signifies the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron donor. eurjchem.com Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, with a lower ELUMO value indicating a better electron acceptor. eurjchem.commdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant indicator of molecular stability. physchemres.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the pyridine ring and the nitrogen atom of the amine group, while the LUMO would be distributed over the electron-deficient areas.

Table 1: Key Frontier Orbital Parameters

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| ΔE (Gap) | Energy difference between LUMO and HOMO | A larger gap correlates with higher stability and lower reactivity. |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity and stability of a molecule. researchgate.netorientjchem.org These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions. The calculations are based on Koopmans' theorem, which relates the orbital energies to ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). researchgate.net

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. eurjchem.com

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the tendency of electrons to escape from a system. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a small HOMO-LUMO gap are considered "soft" and more reactive, while those with a large gap are "hard" and less reactive. eurjchem.comphyschemres.orgmdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability. eurjchem.comdergipark.org.tr

Electrophilicity Index (ω): Represents the energy stabilization when the molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η). orientjchem.orgdergipark.org.tr

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ (-EHOMO - ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. |

These parameters would quantitatively describe the reactivity of this compound, indicating its propensity to act as an electron donor or acceptor in reactions.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the electron-rich and electron-poor regions, thereby predicting the sites for electrophilic and nucleophilic attack. eurjchem.commdpi.com

The color scheme typically ranges from red (most negative potential) to blue (most positive potential):

Red/Yellow Regions: Indicate an excess of electron density and are characteristic of nucleophilic sites. These are the most likely regions to interact with electrophiles or to participate in hydrogen bonding as an acceptor. nih.gov

Blue Regions: Indicate a deficiency of electron density and are characteristic of electrophilic sites. These are susceptible to attack by nucleophiles. nih.gov

Green Regions: Represent areas of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the lone pair of the amino group, highlighting them as primary sites for protonation and hydrogen bond acceptance. rsc.org Conversely, the hydrogen atoms attached to the amine group would likely exhibit a positive potential (blue), marking them as hydrogen bond donor sites.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate for electronic properties, they are computationally intensive. For studying the large-scale motions and conformational preferences of a molecule, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable. unram.ac.id

The this compound molecule possesses considerable flexibility, particularly in the five-membered cyclopentane ring and the rotation around the single bond connecting the two ring systems. Conformational analysis is a computational technique used to identify the stable (low-energy) conformations of a molecule and the energy barriers between them. uzh.chresearchgate.net

This analysis involves systematically changing the dihedral angles within the molecule and calculating the potential energy for each shape using a force field (a set of parameters for MM calculations). The results are often visualized as a potential energy landscape, a plot that maps the energy of the molecule as a function of its geometry. researchgate.net The "valleys" on this landscape correspond to stable or metastable conformers, while the "hills" represent the transition states between them. For this compound, this would reveal the preferred puckering conformations of the cyclopentane ring (e.g., envelope or twist forms) and the most stable rotational orientation of the pyridine ring.

Molecular Dynamics (MD) simulations build upon this by simulating the atomic motions of the molecule over time at a specific temperature. mdpi.com An MD simulation would show how this compound behaves in a solution, including how it vibrates, rotates, and transitions between different conformations, providing a dynamic picture of its structural flexibility. unram.ac.id

Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with different solvent environments. mdpi.com These simulations reveal how the molecule's conformation changes over time and how it is influenced by the surrounding solvent molecules. The inherent flexibility of the cyclopentyl ring and the rotatable bond connecting it to the pyridine moiety mean that the molecule does not have a single rigid structure but exists as an ensemble of conformations.

The choice of solvent significantly impacts the molecule's preferred conformation. acs.org In polar protic solvents like water or methanol, the primary amine and the pyridine nitrogen can form hydrogen bonds with solvent molecules. beilstein-journals.orgchemrxiv.org This solvation stabilizes a more extended conformation. Conversely, in less polar solvents, intramolecular interactions might play a more significant role, potentially favoring more compact structures. The solvent-accessible surface area (SASA) is a metric used to quantify the portion of the molecule exposed to the solvent, with changes in SASA indicating conformational shifts in different solvent environments. mdpi.com Studies on related heterocyclic compounds have shown that solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used in simulations to understand behavior in various chemical environments. researchgate.netmdpi.com

| Computational Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Rotatable Bonds | 2 | Indicates conformational flexibility primarily around the cyclopentyl-pyridine bond. chemscene.com |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Predicts transport properties and polar interactions with the environment. chemscene.com |

| Conformational Preference (in polar solvent) | Extended conformation | Solvent hydrogen bonding with amine and pyridine groups stabilizes this form. beilstein-journals.org |

| Conformational Preference (in nonpolar solvent) | Potentially more compact conformation | Intramolecular forces may become more dominant. acs.org |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. d-nb.info This method is instrumental in virtual screening and for rationalizing ligand-target interactions at an atomic level. For this compound, docking studies can identify plausible biological targets and estimate the strength of the interaction, commonly expressed as a binding affinity (e.g., in kcal/mol). acs.orgarxiv.org

Machine learning and deep learning models are increasingly used to enhance the accuracy of binding affinity predictions by incorporating a diverse set of features from both the ligand and the protein. nih.govnih.gov The predicted binding affinity for this compound would vary depending on the specific protein target. For instance, in studies of similar amine-containing heterocyclic compounds targeting enzymes like HIV-1 reverse transcriptase, binding affinities have been predicted in the range of -7 to -9 kcal/mol. acs.org

| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Kinase A | -8.5 | Asp166, Lys72, Leu17 |

| Protease B | -7.9 | Asp25, Gly27, Ile50 |

| GPCR C | -9.1 | Tyr308, Phe112, Asn105 |

Interaction profiling details the specific non-covalent contacts between the ligand and the amino acid residues within the protein's binding site. For this compound, a typical interaction profile would involve a combination of hydrogen bonds, hydrophobic contacts, and other electrostatic interactions. unar.ac.id

Hydrogen Bonding: The primary amine group (-NH2) acts as a strong hydrogen bond donor, while the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. chemrxiv.org

Hydrophobic Interactions: The nonpolar cyclopentyl ring is expected to fit into a hydrophobic pocket of the target protein.

Cation-π Interactions: If the primary amine is protonated (as an ammonium (B1175870) ion, -NH3+), it can form a favorable cation-π interaction with the aromatic rings of residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). beilstein-journals.org Similarly, the pyridinium (B92312) cation could engage in such interactions.

Molecular docking studies on related pyridinone derivatives targeting HIV-1 reverse transcriptase have identified key interactions with residues such as Lys101, Tyr181, and Tyr188, providing a model for the types of interactions this compound might form. acs.org

The primary amine of this compound can donate two hydrogen bonds to suitable acceptor atoms, such as the backbone carbonyl oxygen of an amino acid or the side-chain oxygen of Aspartate (Asp) or Glutamate (Glu). The pyridine nitrogen can accept a hydrogen bond from donor groups like the side-chain hydroxyl of Serine (Ser) or Threonine (Thr), or the amide group of Asparagine (Asn) or Glutamine (Gln). The formation of multiple hydrogen bonds can lead to a cooperative effect, where the strength of the network is greater than the sum of individual bonds. biorxiv.org The geometry of these bonds, including bond lengths and angles, is analyzed to determine their stability and contribution to the binding. nih.gov

Hydrophobic Contributions: The cyclopentyl group is the primary source of hydrophobic interactions. It would favorably interact with nonpolar amino acid residues such as Leucine (Leu), Isoleucine (Ile), Valine (Val), and Alanine (Ala) within a hydrophobic cavity of the protein, displacing water molecules and contributing favorably to the binding entropy. unar.ac.id The pyridine ring can also participate in hydrophobic π-π stacking interactions with aromatic residues. researchgate.net

The interplay of these interactions determines the molecule's orientation and affinity for its target. A well-defined hydrophobic interaction for the cyclopentyl moiety, combined with a precise hydrogen-bonding network for the amino-pyridine portion, would be characteristic of a high-affinity binder.

Role in Medicinal Chemistry and Drug Discovery Research

Scaffold Utility and Privileged Structure Considerations

The concept of privileged structures in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for drug discovery. Both the pyridine (B92270) and cyclopentane (B165970) moieties present in 1-(Pyridin-3-yl)cyclopentanamine are recognized for their utility as key building blocks in the development of bioactive molecules.

Pyridine as a Versatile Pharmacophore in Drug Design

The pyridine ring is a prominent nitrogen-containing heterocycle that holds a privileged position in medicinal chemistry. rsc.orgmdpi.com It is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.com Its structural similarity to benzene (B151609), including its planarity and ability to engage in pi-stacking interactions, combined with distinct electronic properties imparted by the nitrogen atom, makes it a highly valuable pharmacophore. mdpi.com

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a protonation site, which can significantly influence a molecule's solubility, metabolic stability, and binding interactions with biological targets. mdpi.comajrconline.org By modifying the electron distribution within a scaffold, the pyridine moiety can alter the physicochemical and chemical properties of compounds. researchgate.net This versatility has led to the incorporation of the pyridine nucleus in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. dovepress.comontosight.ai Its presence is noted in numerous well-known drugs, such as the anti-HIV agent Atazanavir and the anticancer drug Imatinib. rsc.org The ability of the pyridine ring to enhance pharmacokinetic properties makes it a crucial component in optimizing lead compounds. ajrconline.orgauctoresonline.org

Cyclopentane Derivatives as Building Blocks

The cyclopentane ring, a five-membered carbocycle, is a frequently encountered structural feature in a variety of natural products and medicinally relevant molecules. researchgate.net Although sometimes considered less common than six-membered rings in drug design, the cyclopentane motif has been successfully used as a core scaffold in several medicinal chemistry programs. researchgate.net Its non-planar, flexible nature allows it to adopt various conformations, which can be crucial for optimal binding to protein targets.

Cyclopentane derivatives have been investigated for a range of biological activities. For instance, a series of these derivatives were found to be potent and selective inhibitors of influenza virus neuraminidase, with some showing comparable or slightly better potency than established drugs like zanamivir (B325) and oseltamivir (B103847) carboxylate against certain viral strains. nih.gov Other studies have focused on cyclopentane derivatives as inhibitors of steroid metabolizing enzymes, highlighting their potential in developing new agents for hormone-dependent cancers. nih.gov The synthetic accessibility of highly substituted cyclopentane structures has further enhanced their value as versatile building blocks in drug discovery research. researchgate.net

Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, potency, selectivity, or metabolic profile without drastically changing its core structure. The pyridine ring is often involved in such strategies. For example, replacing a benzene ring with a pyridine ring is a common tactic to explore the "necessary nitrogen effect," potentially improving biological potency or metabolic stability. thieme-connect.comthieme-connect.com

Conversely, the pyridine ring itself can be replaced. A notable example is the bioisosteric replacement of pyridines with benzonitriles. researchgate.net Specifically, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. researchgate.net This strategy can be particularly useful when a bridging water molecule is involved in the binding of the parent pyridine to its target; the nitrile group can mimic the hydrogen-bonding ability of the pyridine nitrogen and displace the water molecule, which can be entropically favorable. researchgate.net In other cases, 2-difluoromethylpyridine has been shown to be a successful bioisosteric replacement for pyridine-N-oxide. rsc.org These "scaffold-hopping" strategies are crucial for navigating chemical space and optimizing drug candidates. thieme-connect.comthieme-connect.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that govern their potency.

Application of QSAR Methodologies

QSAR methodologies have been widely applied to study pyridine-containing compounds. These studies typically involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as Multiple Linear Regression (MLR), to build a model that correlates these descriptors with their experimentally determined biological activity (e.g., IC₅₀ values). chemrevlett.com

For example, QSAR studies have been conducted on aminopyridine, anilinopyrimidine, and pyridine carboxamide-based JNK inhibitors, where molecular topological and quantum chemical descriptors were used to construct predictive models. researchgate.net In another study, QSAR models were developed for pyridine and bipyridine derivatives with activity against cervical cancer cell lines, leading to the design of a novel, more potent structure. chemrevlett.com Similarly, QSAR has been instrumental in understanding and optimizing pyridine-containing inhibitors of the enzyme 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), a target for antimalarial drugs. nih.gov These studies demonstrate the power of QSAR in guiding the synthesis of more potent and selective inhibitors.

Physicochemical Property Correlation with Biological Activity

A key aspect of QSAR is identifying the specific physicochemical properties that correlate with biological activity. For pyridine derivatives, several properties are often found to be significant.

Electronic Properties: The electronic effect of substituents on the pyridine ring can markedly influence inhibitory performance. electrochemsci.org QSAR studies on pyridine-containing DXR inhibitors showed the importance of an electron-deficient aromatic ring at the α-position of a phosphonate (B1237965) group for activity. nih.gov

Lipophilicity: This property, often represented by parameters like LogP, is crucial for membrane permeability and reaching the target site. The pyridine ring itself helps to optimize solubility and bioavailability parameters. ajrconline.org

Steric Factors: The size and shape of substituents on the pyridine or other parts of the scaffold can impact how well the molecule fits into the binding site of a target protein. QSAR studies on pyridine derivatives have shown that the presence of bulky groups can sometimes lead to lower biological activity. mdpi.com

The table below presents findings from a QSAR study on pyridine and bipyridine derivatives, illustrating the correlation between predicted and experimental activity.

| Compound Type | Experimental pIC₅₀ | Predicted pIC₅₀ (MLR Model) |

|---|---|---|

| Training Set Compound 1 | 4.56 | 4.75 |

| Training Set Compound 2 | 5.16 | 5.01 |

| Training Set Compound 3 | 5.82 | 5.79 |

| Test Set Compound 1 | 4.96 | 5.11 |

| Test Set Compound 2 | 5.47 | 5.58 |

Such correlations are fundamental to rational drug design, allowing medicinal chemists to fine-tune the physicochemical properties of lead compounds to achieve desired biological outcomes.

Lead Optimization and Analog-Based Drug Design

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to produce a clinical candidate. nih.gov This process often involves the synthesis and evaluation of a series of analogs to improve factors such as potency, selectivity, and pharmacokinetic properties. nih.govmorawa.at

A key goal of lead optimization is to improve the binding affinity of a compound for its intended target while minimizing its interaction with other targets to reduce potential side effects. The synthesis of a series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates has been reported, with these compounds demonstrating significant antimicrobial and anticancer activities. researchgate.net The exploration of structure-activity relationships (SAR) is crucial in this process. For example, in the development of inhibitors for the SARS-CoV 3CL protease, a multicomponent Ugi reaction was used to rapidly explore the SAR within the enzyme's binding pockets. nih.gov

Conformational restriction is a strategy used in drug design to lock a molecule into its bioactive conformation, which can lead to increased potency and selectivity. researchgate.net The five-membered pyrrolidine (B122466) ring, for example, is a nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases. researchgate.net By introducing substituents, the conformational flexibility of such rings can be controlled. researchgate.net Enhancing bioavailability, the extent to which a drug reaches the systemic circulation, is another critical aspect of lead optimization. This can be influenced by factors such as a compound's permeability across biological membranes. For instance, the exchange of a hydrogen atom with fluorine can sometimes improve Caco-2 cell permeability, a measure of intestinal absorption. acs.org

Applications in Developing Bioactive Molecules

The this compound scaffold and its derivatives have been investigated for their potential in developing a range of bioactive molecules.

Derivatives of pyridine and cyclopentanone (B42830) have been explored for a variety of biological applications. For example, a series of novel pyran and pyridine derivatives synthesized from 2-benzylidenecyclopentanone (B176167) showed high cytotoxicity against certain cancer cell lines. scirp.org Similarly, diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates have demonstrated significant antimicrobial and anticancer activities. researchgate.net Furthermore, compounds incorporating pyridine moieties have been investigated for their potential as anticancer agents. arabjchem.org

The structural features of this compound and its analogs make them promising candidates as inhibitors or modulators of various biological pathways. For instance, some spirooxindole-containing compounds, which can be synthesized from isatin (B1672199) and other precursors, have shown significant antitumor properties by inhibiting the p53–MDM2 interaction. mdpi.com Nicotinamide phosphoribosyltransferase (NAMPT) is another enzyme that has been targeted with inhibitors containing a pyridin-3-yl moiety for the development of anticancer drugs. unil.chunil.ch These inhibitors have been shown to induce NAD+ depletion, leading to cell death in cancer cells. unil.chunil.ch

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 1-heteroarylcycloalkylamines, including 1-(pyridin-3-yl)cyclopentanamine, has traditionally faced challenges. Common methods often begin from corresponding acids, which are typically derived from toxic cyanide precursors, limiting their large-scale applicability. doi.org Another approach starting from 1-arylcycloalkanols is hampered by the limited availability of heteroaryl precursors and the use of explosive reagents like hydrazoic acid. doi.org

A significant advancement has been the development of a general and cost-effective synthesis featuring a lithium hexamethyldisilazide (LHMDS) promoted cyclization, followed by a one-pot hydrolysis and Curtius rearrangement. doi.org This pathway, which can be performed on a multi-gram scale, offers a more viable route to this class of compounds.

Future exploration in this area will likely focus on developing even more efficient, stereoselective, and environmentally benign synthetic methodologies. This could involve:

Catalytic Asymmetric Synthesis: Developing methods to produce specific enantiomers of this compound and its derivatives, which is crucial as different stereoisomers often exhibit distinct pharmacological activities.

Multicomponent Reactions (MCRs): Designing novel MCRs that allow for the one-pot synthesis of complex derivatives from simple, readily available starting materials. mdpi.comnih.gov MCRs, such as the Biginelli or Hantzsch reactions for related heterocyclic systems, offer advantages in terms of efficiency and atom economy. nih.govnih.gov

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability of existing or novel synthetic routes.

C-H Activation: Exploring direct C-H functionalization of pyridine (B92270) and cyclopentane (B165970) precursors as a strategy to streamline synthetic sequences and reduce pre-functionalization steps.

These new routes will not only facilitate access to the core scaffold but also enable the rapid generation of diverse chemical libraries for biological screening.

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding the molecular interactions that govern the biological activity of compounds like this compound. While specific computational studies on the parent compound are not extensively documented, research on its derivatives provides a clear blueprint for future investigations. arabjchem.orgnih.govnih.gov

Future research should leverage advanced computational techniques to:

Elucidate Binding Modes: Employ molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding of this compound derivatives to their biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. arabjchem.orgmdpi.com These studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are critical for affinity and selectivity. mdpi.com

Predict Structure-Kinetics Relationships: Move beyond predicting binding affinity (a thermodynamic parameter) to computing kinetic parameters like association (k_on) and dissociation (k_off) rates. nih.govuni-heidelberg.de Drug-target residence time (related to k_off) is increasingly recognized as a key determinant of a drug's efficacy and duration of action in vivo. uni-heidelberg.de

Guide Rational Drug Design: Use computational models to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, modeling can help in designing ligands that selectively target specific receptor subtypes, such as the GluN2B subunit of the NMDA receptor. acs.org

Develop 3D-QSAR/QSKR Models: Build three-dimensional quantitative structure-activity relationship (3D-QSAR) and structure-kinetics relationship (QSKR) models to correlate the 3D properties of molecules with their biological activities and binding kinetics. uni-heidelberg.de

These computational approaches, when used in a feedback loop with chemical synthesis and biological testing, can significantly accelerate the drug discovery process.

Diversification of Chemical Space through Strategic Derivatization

The this compound scaffold is a privileged structure that serves as an excellent starting point for creating large, diverse libraries of compounds for high-throughput screening. Strategic derivatization allows for the systematic exploration of the chemical space around this core to identify molecules with optimized biological activity.

Key strategies for diversification include:

Modification of the Pyridine Ring: Introducing various substituents (e.g., methoxy (B1213986), fluoro, trifluoromethyl groups) at different positions on the pyridine ring can modulate electronic properties, solubility, and interactions with the target protein. mdpi.com

Alteration of the Cycloalkylamine Moiety: Replacing the cyclopentyl group with other cycloalkanes (e.g., cyclobutyl, cyclohexyl) or heterocyclic rings can explore different conformational constraints and vectoral orientations of substituents. doi.org The amino group itself is a key functional handle for further reactions.

Varying the Linker: In derivatives where the pyridine and cyclopentanamine are not directly fused, the linker group can be modified. For example, studies on antiviral compounds have explored various alkoxy linkers. mdpi.com

Combinatorial Synthesis: Employing solid-phase or other combinatorial techniques to rapidly generate libraries of derivatives based on a common scaffold. diva-portal.org

The following table showcases examples of how derivatization of the parent scaffold influences biological activity, highlighting the potential for discovering potent and selective modulators of various biological targets.

| Compound Name/Derivative Class | Modification from Parent Scaffold | Biological Target/Activity | Reference(s) |

| N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine | Phenyl and methoxy groups added to pyridine; linker introduced | NR2B subunit of NMDA receptor; PET tracer candidate | researchgate.net, nih.gov, acs.org |

| 1-Heteroaryl/arylsubstituted cycloalkylamines | General class; includes halogenated pyridine derivatives | Versatile building blocks for medicinal chemistry | doi.org |

| Imidazo[1,2-a]pyridine derivatives | Scaffold modification based on fragments | uPA inhibitors | scispace.com |

| 1-Aryl-1H-pyrazole-fused analogues | Replacement of pyridine with pyrazole (B372694) and fusion | Anticancer agents; microtubule destabilizers | nih.gov |

| N-[2-[2-[3-(4-Pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethyl]cyclopentanamine | Scaffold modification to an oxadiazole with different linkers | Antiviral (SARS-CoV-2) | mdpi.com |

This table is for illustrative purposes and represents a selection of derivative classes based on related structural motifs.

Interdisciplinary Research with Structural Biology and Biophysics

To fully understand how derivatives of this compound function at a molecular level, a multidisciplinary approach integrating chemical synthesis with structural biology and biophysics is essential. indiaalliance.org, ebm-journal.org This synergy provides a detailed picture of drug-receptor interactions, which is crucial for rational drug design.

Future research in this domain should focus on:

X-ray Crystallography and Cryo-EM: Obtaining high-resolution structures of ligand-protein complexes. These structures provide definitive proof of the binding mode and reveal the precise atomic interactions between the ligand and its target. Such studies have been instrumental in understanding inhibitors for targets like MAPK phosphatase 5 (MKP5).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using NMR to study ligand-protein interactions in solution, providing insights into the dynamics of the complex and conformational changes upon binding.

Biophysical Techniques: Employing methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to precisely measure the thermodynamic and kinetic parameters of binding, respectively. These data are vital for building accurate structure-activity and structure-kinetics relationships.

Physics-Based Approaches: Integrating principles from physics and statistical mechanics to understand the dynamics of biological systems, from protein folding to viral entry, which can be modulated by small molecules. adamasuniversity.ac.in

Collaboration between chemists, structural biologists, and biophysicists will be key to translating basic structural insights into the development of novel therapeutics. indiaalliance.org

Application as Chemical Probes for Receptor Subtype Delineation

Chemical probes are powerful tools for dissecting complex biological pathways and validating novel drug targets. A well-characterized, potent, and selective derivative of this compound can serve as such a probe. A prime example is the development of radiolabeled derivatives for Positron Emission Tomography (PET) imaging.

A derivative, N-((5-(4-fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, was specifically developed as a PET ligand to visualize and quantify the NR2B subunit of the NMDA receptor in the brain. researchgate.net, nih.gov, acs.org This allows for the in vivo assessment of receptor density and occupancy, which is invaluable for understanding neurological disorders and for the clinical development of drugs targeting this receptor. nih.gov

Future work in this area should aim to:

Develop Highly Selective Probes: The utility of a probe is defined by its selectivity. The aforementioned NR2B PET ligand showed some off-target binding to sigma-1 receptors, which could complicate the interpretation of imaging data. nih.gov, acs.org Future efforts will focus on designing new derivatives with higher selectivity for their intended target.

Expand the Range of Targets: Develop probes based on the this compound scaffold for other important biological targets where this chemical motif has shown activity.

Create Multimodal Probes: Design probes that can be used across different experimental platforms, for instance, by incorporating both a fluorescent tag for microscopy and a radiolabel for in vivo imaging.

Utilize Probes for Target Validation: Use these selective probes in cellular and animal models to confirm the role of a specific receptor subtype in disease pathology, thereby validating it as a target for therapeutic intervention.

Through the development of sophisticated chemical probes, the this compound scaffold can contribute significantly to our fundamental understanding of biology and disease.

Q & A

Q. Example Optimization Table :

| Parameter | Effect on Yield | Purity Impact |

|---|---|---|

| Base: KCO | +15% yield | Minimal impurities |

| Solvent: DMF | +20% vs. EtOH | Higher byproducts |

| Temp: 60°C | +10% vs. RT | Moderate degradation |

Post-synthesis purification via column chromatography (silica gel, eluent: CHCl/MeOH) or recrystallization ensures >95% purity .

How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures:

- Data collection : High-resolution (<1.0 Å) diffraction data ensures accurate electron density maps .

- Twinned crystals : SHELXL handles twinning via HKLF5 format, crucial for compounds prone to crystal packing defects .

- Hydrogen bonding : SHELXPRO visualizes interactions between the pyridine N and cyclopentane H, confirming conformational stability .

Q. Example Workflow :

Solve phase problem via SHELXD (direct methods).

Refine with SHELXL (full-matrix least squares).

Validate using CCDC databases to compare bond lengths/angles .

What methodologies assess the compound’s interaction with neurotransmitter receptors (e.g., NMDA, dopamine)?

- Radioligand binding assays : Competitive binding with [³H]MK-801 (NMDA antagonist) or [³H]raclopride (D2/D3 antagonist) quantifies affinity (K) .

- Electrophysiology : Patch-clamp recordings on transfected HEK293 cells expressing GluN2B-NMDA receptors measure current inhibition .

- In vivo PET imaging : Radiolabeled [¹¹C]HACH242 (a derivative) shows brain penetration and receptor occupancy in primates .

Q. Data Interpretation :

- Low K (<100 nM) indicates high affinity for NMDA receptors.

- PET studies reveal rapid clearance (t ~30 min) and specific binding in cortical regions .

How do structural modifications influence the compound’s pharmacological profile?

Comparative studies with analogs highlight SAR trends:

| Analog | Modification | Impact |

|---|---|---|

| 1-(4-Fluorophenyl)cyclopentanamine | Fluorine at para position | ↑ Lipophilicity, ↓ metabolic stability |

| 1-(5-Fluoro-2-methylphenyl)cyclopentanamine | Methyl + fluorine | Enhanced serotonin reuptake inhibition |

| N-Methyl derivatives | Methylation of amine | ↑ Blood-brain barrier penetration |

Key Insight : Pyridine substitution at position 3 optimizes receptor selectivity over position 2 or 4 isomers .

What preclinical models evaluate the compound’s pharmacokinetics and toxicity?

- Biodistribution in rodents : Radiolabeled tracer studies quantify organ uptake (e.g., liver, kidneys) and metabolic clearance .

- CYP450 inhibition assays : Microsomal incubations identify major metabolites (e.g., hydroxylation at cyclopentane) .

- Acute toxicity : LD determination in mice; hazard statements (H302, H315) indicate oral toxicity and skin irritation .

Methodological Note : LC-MS/MS is preferred for metabolite identification due to high sensitivity .

How can computational modeling predict binding modes to target receptors?

- Molecular docking (AutoDock/Vina) : Pyridine N and cyclopentane amine form hydrogen bonds with GluN2B-NMDA’s Thr274 and Asp135 .

- MD simulations (AMBER) : 100-ns trajectories assess stability of ligand-receptor complexes; RMSD <2.0 Å indicates robust binding .

Validation : Overlay docking poses with X-ray structures of bound ligands (e.g., ifenprodil) to confirm binding site accuracy .

What strategies mitigate synthesis challenges for scale-up to gram quantities?

- Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., ring-opening) .

- Catalytic optimization : Pd/C or Raney Ni for reductive amination under H (50 psi, 60°C) .

- Quality control : In-process NMR monitors intermediate purity; GC-MS detects residual solvents .

Yield Improvement : Pilot-scale reactions achieve 70–80% yield vs. 50% in lab-scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.